molecular formula C14H17N3O3S2 B2357223 3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 899975-90-7

3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2357223
CAS No.: 899975-90-7
M. Wt: 339.43
InChI Key: NGEYETKFCCTXTJ-UHFFFAOYSA-N
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Description

3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic compound Its structure includes a benzo[e][1,2,4]thiadiazine ring system with a dioxido group, a thioether linkage, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido group: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxido functionality.

    Thioether formation: The thiadiazine ring can be reacted with a suitable thiol compound to form the thioether linkage.

    Attachment of the piperidinyl ethanone moiety: This step may involve nucleophilic substitution reactions or coupling reactions using reagents like piperidine and ethanone derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially affecting the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the dioxido group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[e][1,2,4]thiadiazine derivatives: Compounds with similar ring structures but different substituents.

    Thioether-containing compounds: Molecules with sulfur atoms linked to carbon atoms.

    Piperidinyl ethanone derivatives: Compounds with piperidine rings and ethanone moieties.

Uniqueness

3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-13(17-8-4-1-5-9-17)10-21-14-15-11-6-2-3-7-12(11)22(19,20)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEYETKFCCTXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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